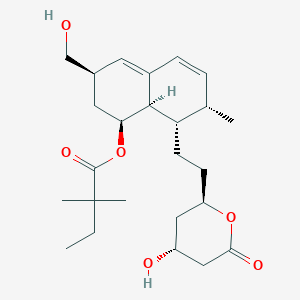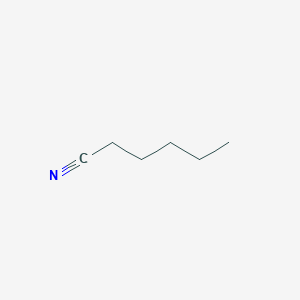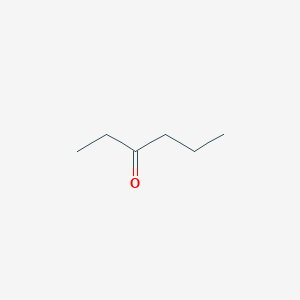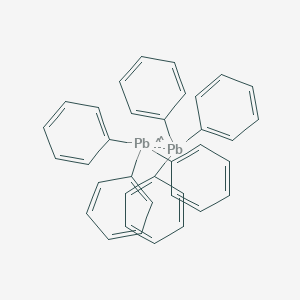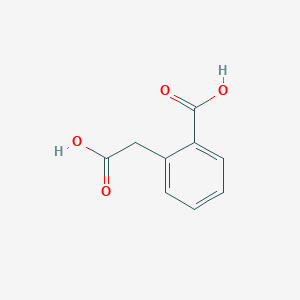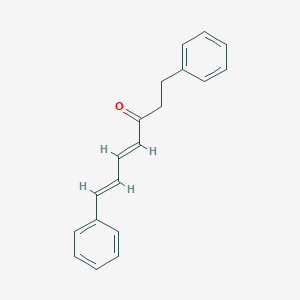
Alnustone
描述
Alnustone is a diarylheptanoid compound with a structural formula of 1,7-diphenyl-1,3-heptadien-5-one, isolated from the male flower of Alnus pendula Matsum. It is part of a larger group of natural products known as diarylheptanoids, which are characterized by a 1,7-diphenylheptane skeleton and are prevalent in the genus Alnus .
Synthesis Analysis
The synthesis of alnustone has been achieved starting from benzaldehyde in a three-step process with an overall yield of 57%. The first step involves the condensation of benzaldehyde with acetone to produce benzalacetone. This is followed by Pd-C catalyzed hydrogenation to obtain benzylacetone. Finally, in situ enamination of benzylacetone with pyrrolidine and acetic acid, followed by treatment with cinnamaldehyde, yields alnustone .
Molecular Structure Analysis
The molecular structure of alnustone has been established through chemical and spectral data. It is a nonphenolic diarylheptanoid, which means it does not contain a phenolic hydroxyl group. The structure is based on a heptadiene backbone with phenyl groups at the first and seventh carbon atoms .
Chemical Reactions Analysis
Alnustone exhibits significant growth inhibition against hepatocellular carcinoma (HCC) cells. It induces apoptosis, decreases mitochondrial membrane potential, and inhibits the expression of proteins related to apoptosis and the PI3K/Akt/mTOR/p70S6K pathways. It also generates reactive oxygen species (ROS) production in HCC cells. The anticancer effects of alnustone can be reversed by N-acetyl-L-cysteine (NAC), a ROS inhibitor, suggesting that its mechanism of action is mediated through ROS production .
Physical and Chemical Properties Analysis
Pharmacokinetic studies have shown that alnustone has a relatively short residence time in vivo and is quickly eliminated from rat plasma. It is mainly distributed in tissues with large blood flow, such as the lungs and liver, which may be the target organs for its efficacy. The pharmacokinetic profile of alnustone was determined using liquid chromatography tandem mass spectrometry (LC-MS/MS), and the drug was found to have a peak plasma concentration (Cmax) of 7066.36 ± 820.62 ng/mL after intravenous administration at a dose of
科学研究应用
Application 1: Pharmacokinetics and Tissue Distribution Studies
- Methods of Application or Experimental Procedures : The sample was precipitated with acetonitrile with 0.5% formic acid and separated on BEH C 18 Column . The mobile phase was composed of 0.1% formic acid in water and methanol at a flow rate of 0.3 mL/min . Alnustone and the internal standard (caffeine) were quantitatively monitored with precursor-to-product ion transitions of m / z 262.9→105.2 and m/z 195.2→138.0, respectively .
- Results or Outcomes : After single-dose intravenous administration of alnustone (5 mg/kg), the mean peak plasma concentration (C max) value was 7066.36 ± 820.62 ng/mL, and the mean area under the concentration-time curve (AUC 0–t) value was 6009.79 ± 567.30 ng/mL∙h . The results demonstrated that the residence time of alnustone in vivo was not long and it eliminated quickly from the rat plasma . Meanwhile, the drug is mainly distributed in tissues with large blood flow, and the lung and liver might be the target organs for alnustone efficacy .
Application 2: Antioxidant, Antibacterial, and Anti-inflammatory Properties
- Summary of the Application : Alnustone, a non-phenolic natural diarylheptanoid, has been isolated from various plants such as Alnus pendula (Betulaceae), Curcuma xanthorrhiza Roxb (Zingiberaceae) rhizomes, and Alpinia katsumadai Hayata (Zingiberaceae) seeds . It has been the subject of many studies due to its various therapeutic effects .
- Methods of Application or Experimental Procedures : Alnustone was first synthesized through a five-step process from β-phenyl propionyl chloride . In later years, new methods for synthesizing Alnustone were designed and performed with different yields .
- Results or Outcomes : Alnustone has shown various biological activities such as antioxidant, antibacterial, and anti-inflammatory properties . These properties make it a potential future therapeutic agent .
安全和危害
未来方向
The pharmacokinetic study of Alnustone might provide helpful information for its future preclinical applications and theoretical basis for its further exploitation . Another study suggests that Alnustone can be used as an effective inhibitor of PLY and Srt A, which makes it a promising treatment option for Streptococcus pneumoniae .
属性
IUPAC Name |
(4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-14H,15-16H2/b13-7+,14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJDOUOHDOUFG-FNCQTZNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)/C=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415724 | |
| Record name | (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alnustone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Alnustone | |
CAS RN |
33457-62-4 | |
| Record name | Alnustone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33457-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 378841 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033457624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33457-62-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alnustone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63 - 63.5 °C | |
| Record name | Alnustone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



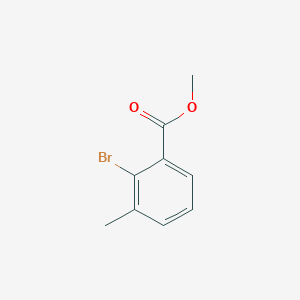
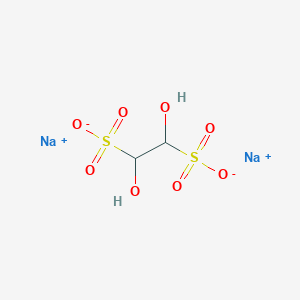
![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)


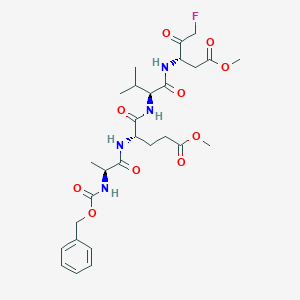
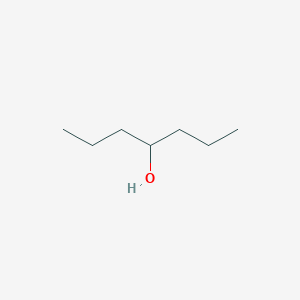

![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)
